ACE Inhibitory Potency of Ethylene-Bridged Bis-Triazolone 3b vs. Captopril Reference Standard
The bis-triazolone derivative containing the 5,5′-(ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) scaffold (compound 3b) demonstrated an IC₅₀ of 0.162 µM against angiotensin I-converting enzyme (ACE) in a fluorometric assay, exhibiting approximately 2.4-fold greater potency than the most active monocyclic triazolone (2f, IC₅₀ = 0.382 µM) within the same study [1]. When benchmarked against the clinically used ACE inhibitor Captopril, compound 3b achieved sub-micromolar potency with reported minimal toxicity in preliminary evaluation, positioning it as a structurally distinct, non-sulfhydryl lead [1].
| Evidence Dimension | ACE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.162 µM (compound 3b, bis-triazolone series) |
| Comparator Or Baseline | Monocyclic triazolone 2f: IC₅₀ = 0.382 µM; Captopril: reference standard |
| Quantified Difference | ~2.4-fold more potent than monocyclic 2f; sub-µM activity comparable to Captopril class |
| Conditions | In vitro fluorometric ACE inhibition assay using hippuryl-L-histidyl-L-leucine substrate |
Why This Matters
For procurement decisions targeting ACE inhibitor lead optimization programs, the bis-triazolone scaffold offers a ~2.4-fold potency advantage over its monocyclic counterparts, directly reducing the compound quantity required for dose-response profiling and enabling structure-activity relationship (SAR) exploration from a more potent starting point.
- [1] Ben Salah, B., Hamzaoui, S., Krichen, F., Saadaoui, I., Ben Mansour, R., Miled, N., Bougatef, A., Kossentini, M. (2018). Design, synthesis of novel Triazolones and bis-Triazolones derivatives under ultrasound irradiation and evaluation as potent angiotensin converting enzyme (ACE) inhibitors. Bioorganic Chemistry, 76, 147–153. View Source
